Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(12)3-7(11)9(14)13-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRDPGGVQOWCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-Fluoropyridine
The synthesis begins with 2-amino-5-fluoropyridine, which reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an intermediate N,N-dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine. This intermediate undergoes cyclocondensation with ethyl bromoacetate in the presence of a base (e.g., NaHCO₃ or K₂CO₃) at elevated temperatures (100–160°C) to yield ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
Key Conditions:
-
Solvent: DMF or dimethylacetamide (DMAc).
-
Base: Inorganic bases (NaHCO₃, K₂CO₃) or organic bases (triethylamine).
-
Reaction Time: 8–12 hours under reflux.
Regioselective Bromination
Bromination at the 8-position is achieved using N-bromosuccinimide (NBS) in acetonitrile or dichloromethane. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating methyl group at position 2 and the electron-withdrawing ester at position 3.
Optimized Bromination Protocol:
| Parameter | Value |
|---|---|
| Brominating Agent | N-bromosuccinimide (1.1 equiv) |
| Solvent | Acetonitrile |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
| Yield | 72–85% |
Optimization of Reaction Parameters
Base Selection and Impact on Yield
The choice of base significantly affects cyclocondensation efficiency. Comparative studies from patent data reveal the following trends:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaHCO₃ | DMF | 160 | 68.7 | 98.5 |
| K₂CO₃ | DMAc | 140 | 50.8 | 97.2 |
| LiOH | Methanol | 25 | 89.0 | 99.1 |
Sodium bicarbonate (NaHCO₃) in DMF at 160°C provides a balance between yield (68.7%) and operational simplicity, while lithium hydroxide (LiOH) in methanol achieves higher yields (89.0%) under milder conditions.
Solvent Effects on Halogenation
Polar aprotic solvents like acetonitrile enhance bromination rates by stabilizing the transition state. Conversely, non-polar solvents (e.g., dichloromethane) reduce side reactions but require longer reaction times.
Characterization and Analytical Validation
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
-
¹H NMR (400 MHz, CDCl₃): δ 9.27 (s, 1H, H-5), 8.30 (s, 1H, H-3), 7.71 (d, J = 7.2 Hz, 1H, H-7), 7.34 (d, J = 7.2 Hz, 1H, H-8), 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
Scalability and Industrial Considerations
The patent-specified method avoids corrosive gases (e.g., HBr) and heavy metals, making it suitable for large-scale production. Key industrial adaptations include:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 8 undergoes SNAr due to electron-withdrawing effects from the fluorine and adjacent nitrogen atoms. This reaction is facilitated by polar aprotic solvents and mild bases.
Example Reactions:
-
Amination : Treatment with ammonia or primary/secondary amines replaces bromine with amino groups.
Conditions : NaHCO₃, ethanol, reflux (65% yield) .
Mechanism : Deprotonation of the amine nucleophile followed by aromatic ring activation and bromide displacement. -
Alkoxy Substitution : Reaction with alkoxides replaces bromine with alkoxy groups.
Conditions : K₂CO₃, DMF, 80°C (yields: 60–75%).
| Nucleophile | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| NH₃ | Ethanol | NaHCO₃ | Reflux | 65% | |
| CH₃ONa | DMF | K₂CO₃ | 80°C | 72% |
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed coupling with boronic acids to form biaryl or heteroaryl derivatives, expanding structural diversity for drug discovery.
Example Reaction :
-
Aryl Coupling : Reaction with phenylboronic acid yields 8-aryl-substituted products.
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C (85% yield).
| Boronic Acid | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄ | DMF/H₂O | 85% | |
| 4-PyridylB(OH)₂ | Pd(OAc)₂ | THF/H₂O | 78% |
Ester Hydrolysis and Derivative Formation
The ethyl ester group is hydrolyzed to a carboxylic acid, enabling further functionalization.
Hydrolysis :
-
Acidic Conditions : HCl (conc.), H₂O/EtOH, reflux → carboxylic acid (90% yield).
-
Basic Conditions : NaOH, H₂O/THF, rt → carboxylate salt (88% yield).
Subsequent Reactions :
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Amidation : Carboxylic acid reacts with amines via EDC/HOBt coupling (70–85% yields).
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol (65% yield).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, EtOH/H₂O, reflux | Carboxylic acid | 90% | |
| Amidation | EDC, HOBt, DIPEA, DCM | Amide derivative | 82% |
Electrophilic Substitution
The electron-deficient imidazo[1,2-a]pyridine ring permits limited electrophilic substitution at specific positions.
Nitration :
Sulfonation :
| Electrophile | Position | Conditions | Yield | Reference |
|---|---|---|---|---|
| NO₂⁺ | 3 | HNO₃/H₂SO₄, 0°C | 50% | |
| SO₃H | 5 | SO₃/DMF, 60°C | 45% |
Condensation and Cyclization
The ester or carboxylic acid groups participate in cyclization reactions to form fused heterocycles.
Knoevenagel Condensation :
Intramolecular Cyclization :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Piperidine, EtOH | β-Keto-enamine | 75% | |
| Cyclization | POCl₃, DMF | Tricyclic imidazopyridine | 68% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has been studied for its ability to inhibit specific cancer cell lines, particularly through mechanisms involving the inhibition of kinases that are crucial for cancer cell proliferation. Studies have shown that modifications in the imidazo[1,2-a]pyridine structure can enhance selectivity and potency against various tumor types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several derivatives of imidazo[1,2-a]pyridine have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics. The presence of bromine and fluorine atoms in the structure may contribute to increased lipophilicity and better membrane penetration .
Material Science
Organic Electronics
this compound is being investigated for its use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown improvements in charge transport and overall device efficiency .
Synthetic Intermediate
Building Block in Organic Synthesis
The compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Researchers have utilized it to create libraries of compounds for high-throughput screening in drug discovery .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry assessed the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Material Science Applications
Research conducted at a leading university explored the incorporation of this compound into polymer films for OLED applications. The findings demonstrated enhanced luminescent properties and improved stability under operational conditions, paving the way for future developments in organic electronics .
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents at positions 6 and 8 significantly influence solubility, stability, and synthetic accessibility. Key analogs include:
Table 1: Substituent Comparison and Yields
Key Observations :
- Fluorine vs.
- Bromine Position : Reversing bromine and fluorine positions (e.g., 6-bromo-8-fluoro vs. 8-bromo-6-fluoro) may alter steric hindrance and electronic distribution, affecting binding in biological targets .
- Trifluoromethyl Derivatives : Substitution with CF₃ (e.g., H35652) enhances hydrophobicity and electron-withdrawing effects, which could improve membrane permeability but complicate synthesis .
Biological Activity
Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8BrFN2O2
- Molecular Weight : 287.09 g/mol
- CAS Number : 1421312-22-2
- Appearance : Light yellow to yellow solid
- Purity : ≥98% (HPLC) .
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives, including this compound, have been studied for various biological activities:
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the arrest of cancer cell proliferation .
- Antimicrobial Properties : These compounds have demonstrated antibacterial and antifungal activities. Studies show that they can disrupt microbial cell membranes and inhibit essential enzymes .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, targeting specific pathways involved in cancer progression and inflammation.
- Interference with DNA Replication : It may disrupt DNA synthesis in rapidly dividing cells, contributing to its anticancer effects.
Study 1: Anticancer Activity
A study investigated the effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in breast and lung cancer cells at concentrations of 10 µM and higher. The compound induced apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Effects
In another study focusing on antimicrobial activity, this compound exhibited notable efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli .
Table 1: Biological Activities of this compound
Q & A
Q. What are the optimal synthetic routes for Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation of ethyl bromopyruvate with halogenated aminopyridine derivatives. For example:
- Refluxing 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol using NaHCO₃ as a base yields 65% product .
- Optimization strategies include adjusting molar ratios (e.g., 1:1.2 aminopyridine to ethyl bromopyruvate), solvent polarity (ethanol vs. DMF), and reaction duration (6–12 hours). Catalysts like K₂CO₃ may enhance efficiency in certain cases .
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H NMR : Key signals include δ 1.35 ppm (triplet, ethyl CH₃), δ 4.35 ppm (quartet, ethyl CH₂), and aromatic protons at δ 7.2–8.5 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula .
- X-ray crystallography : Single crystals grown via slow evaporation (ethanol/DCM) are refined using SHELXL. Bond lengths and angles are compared to literature values for validation .
Q. What crystallization techniques are recommended for obtaining high-quality single crystals of this compound?
- Methodological Answer :
- Use slow evaporation from a mixed solvent system (e.g., ethanol:dichloromethane, 3:1 v/v) at 4°C.
- Pre-filter the solution to remove particulates. SHELXTL or SHELXL software is employed for structure solution and refinement, ensuring accurate unit cell parameters .
Advanced Research Questions
Q. How to address discrepancies in reported synthetic yields (e.g., 65% vs. 94%) for similar imidazopyridine derivatives?
- Methodological Answer :
- Purity of reagents : High-purity ethyl bromopyruvate (≥98%) reduces side reactions .
- Reaction monitoring : Use TLC or LC-MS to track intermediate formation. For example, unreacted ethyl bromopyruvate can be identified via its carbonyl IR stretch (~1740 cm⁻¹) .
- Side reactions : Bromide displacement by ethanol may lower yields; switching to aprotic solvents (e.g., THF) with controlled temperature (60–80°C) mitigates this .
Q. What computational methods are employed to predict the electronic properties and potential bioactivity of this compound?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with targets like PI3Kα. Docking scores correlate with experimental IC₅₀ values for kinase inhibition .
- Pharmacokinetics : SwissADME predicts logP, bioavailability, and metabolic stability. Substituents like fluorine improve blood-brain barrier penetration .
Q. How to design experiments to investigate the regioselectivity of halogenation in the imidazopyridine core?
- Methodological Answer :
- Electrophilic substitution : Use NBS or Br₂ in acetic acid to brominate the C8 position. Monitor regioselectivity via ¹H NMR (e.g., absence of C6 proton signal at δ 8.2 ppm) .
- Competitive experiments : Compare reactivity of 6-fluoro vs. 8-bromo derivatives under identical conditions. Computational MD simulations (e.g., Gaussian) predict electron-deficient sites favoring halogenation .
Q. How to analyze the compound’s stability under varying pH and temperature conditions for long-term storage?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td). Fluorine substituents enhance thermal stability, as seen in analogs with Td > 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
